![molecular formula C12H19NO3 B5220491 (2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)
(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine, also known as Moxisylyte, is a chemical compound that belongs to the class of alpha-adrenergic receptor antagonists. It is primarily used in the treatment of peripheral vascular diseases such as Raynaud's disease and intermittent claudication.
Mechanism of Action
(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine works by blocking the alpha-adrenergic receptors in the peripheral blood vessels. This leads to relaxation of the smooth muscles in the vessel walls, which in turn increases the diameter of the blood vessels. This mechanism of action results in increased blood flow to the affected tissues, thereby improving their oxygen supply.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of plasma norepinephrine, which is a neurotransmitter that constricts blood vessels. It also decreases the levels of plasma renin, which is an enzyme that regulates blood pressure. This compound has also been found to increase the levels of cyclic AMP, which is a signaling molecule that regulates various physiological processes.
Advantages and Limitations for Lab Experiments
(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, it also has some limitations. It is not very potent, and high concentrations are required to achieve significant effects. It also has a short half-life, which makes it difficult to maintain a steady concentration in the blood.
Future Directions
There are several future directions for the study of (2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine. One area of research could be the development of more potent analogs of this compound that have a longer half-life. Another area of research could be the investigation of the effects of this compound on other physiological processes such as inflammation and immune response. Additionally, the use of this compound in combination with other drugs could be explored as a potential treatment for various diseases.
Synthesis Methods
The synthesis of (2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine involves the reaction between 4-methoxyphenol and 2-(2-methoxyethoxy)ethylamine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine has been extensively studied for its pharmacological properties and therapeutic potential. It has been found to have a vasodilatory effect on the peripheral blood vessels, which improves blood flow and oxygen supply to the tissues. This makes it an effective treatment for peripheral vascular diseases such as Raynaud's disease and intermittent claudication.
properties
IUPAC Name |
2-methoxy-N-[2-(4-methoxyphenoxy)ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-14-9-7-13-8-10-16-12-5-3-11(15-2)4-6-12/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYLCVHQFPQNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-trimethoxy-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5220409.png)
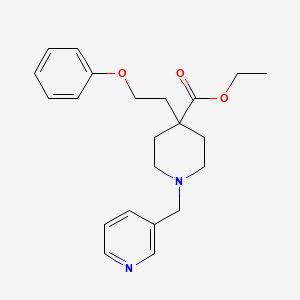
![4-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B5220429.png)

![N-[2-(2-fluorophenyl)ethyl]-N'-1,3-thiazol-2-ylethanediamide](/img/structure/B5220434.png)
![N-(2-furylmethyl)-2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5220441.png)

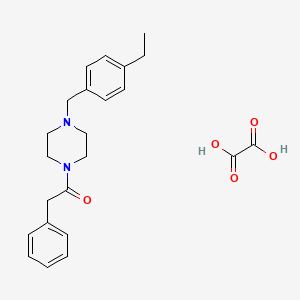
![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5220460.png)
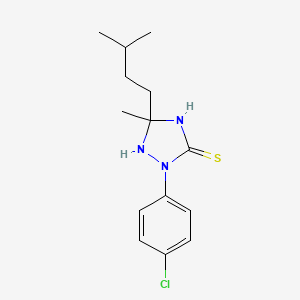
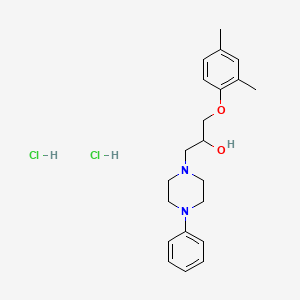
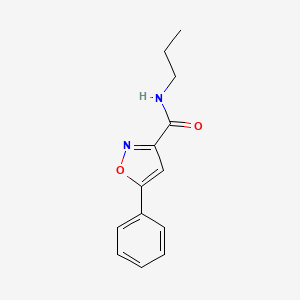
![methyl 5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5220477.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)